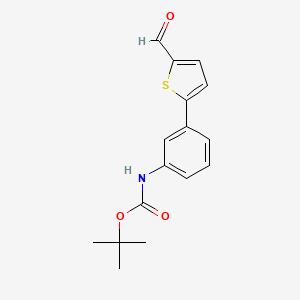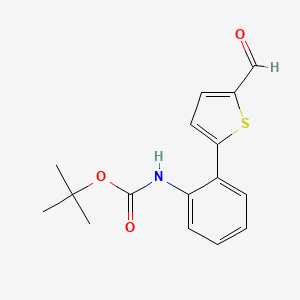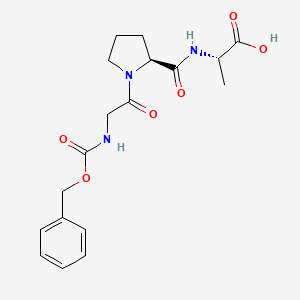
Z-Gly-pro-ala-OH
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the Fmoc group using 20% piperidine in DMF.
Coupling: Addition of protected amino acids using coupling reagents like HBTU or DIC.
Cleavage: Final cleavage of the peptide from the resin using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods like HPLC are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
Z-Gly-pro-ala-OH undergoes several types of chemical reactions, including:
Enzymatic Cleavage: By microbial collagenase, yielding Gly-Pro-Ala.
Hydrolysis: In the presence of water, breaking peptide bonds.
Common Reagents and Conditions
Enzymatic Cleavage: Microbial collagenase under physiological conditions.
Hydrolysis: Acidic or basic conditions to facilitate peptide bond cleavage.
Major Products
Gly-Pro-Ala: The primary product of enzymatic cleavage by collagenase.
科学的研究の応用
Z-Gly-pro-ala-OH is widely used in scientific research, particularly in:
作用機序
Z-Gly-pro-ala-OH acts as a substrate for microbial collagenase (MMP-1). The enzyme cleaves the peptide bond, yielding Gly-Pro-Ala. This reaction can be monitored colorimetrically using ninhydrin, which reacts with the free amino group of Gly-Pro-Ala to produce a colored product .
類似化合物との比較
Similar Compounds
Z-Gly-OH: A simpler peptide used in peptide synthesis.
Z-Pro-Gly-OH: Another peptide substrate for collagenase.
Uniqueness
Z-Gly-pro-ala-OH is unique due to its specific sequence, making it an ideal substrate for studying collagenase activity. Its ability to induce metamorphosis in certain jellyfish species also sets it apart from other peptides .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRIIPBSDFLGNG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


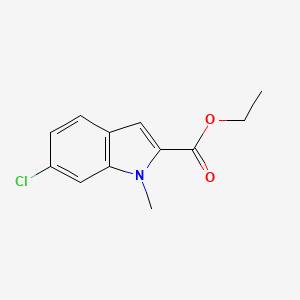
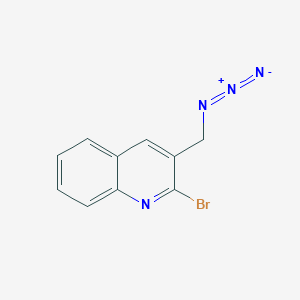
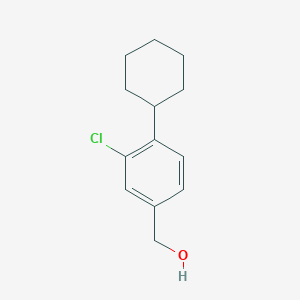
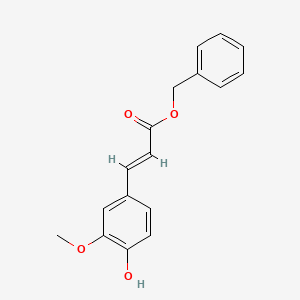
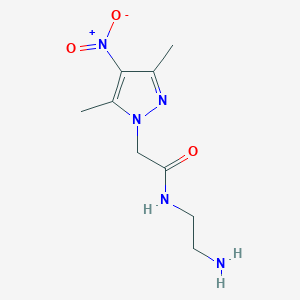

![4-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]benzoic Acid](/img/structure/B1639214.png)
![(2S)-2-[[(2S)-2-(benzylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B1639215.png)


![4,6-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1639252.png)
